Physicochemical properties of 2,4,6-Trichlorobenzoic acid
Physicochemical properties of 2,4,6-Trichlorobenzoic acid
An In-depth Technical Guide to the Physicochemical Properties of 2,4,6-Trichlorobenzoic Acid
This guide provides a comprehensive overview of the physicochemical properties of 2,4,6-trichlorobenzoic acid, tailored for researchers, scientists, and professionals in drug development. It includes quantitative data, detailed experimental methodologies, and visualizations to support laboratory work and theoretical understanding.
Chemical Identity
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IUPAC Name: 2,4,6-trichlorobenzoic acid
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Molecular Weight: 225.46 g/mol [1]
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Appearance: A white to light yellow or light orange crystalline solid, typically in powder form.[1][3]
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Structure: The molecule consists of a benzene ring substituted with a carboxylic acid group and three chlorine atoms at positions 2, 4, and 6.[3]
Quantitative Physicochemical Data
The following tables summarize the key physicochemical properties of 2,4,6-trichlorobenzoic acid.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| Melting Point | 160-164 °C | [1][2] |
| Boiling Point | 329.7 ± 37.0 °C (Predicted) | [1] |
| Density | 1.5599 g/cm³ (Estimate) | [1] |
| pKa | 1.40 ± 0.25 (Predicted) | [1] |
| logP | 3.345 | [4] |
Table 2: Solubility Profile
| Solvent | Solubility | Notes | Source |
| Water | Low solubility | The chlorine atoms decrease its hydrophilicity. Solubility is pH-dependent; it increases in alkaline conditions due to salt formation. | [3] |
| Methanol | Soluble | [1] | |
| Ethanol | Soluble | A polar organic solvent. | [3] |
| Acetone | Soluble | A polar organic solvent. | [3] |
| Non-polar solvents | Limited solubility | Due to the presence of polar functional groups. | [3] |
Experimental Protocols
The following sections detail the standard experimental methodologies for determining the key physicochemical properties of 2,4,6-trichlorobenzoic acid.
Determination of Melting Point
This protocol describes the capillary method for determining the melting point of a solid organic compound.
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Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically lower and broaden the melting point range.
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Apparatus: Melting point apparatus, capillary tubes (sealed at one end), thermometer, mortar and pestle.
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Procedure:
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Sample Preparation: A small amount of 2,4,6-trichlorobenzoic acid is finely powdered using a mortar and pestle.[5]
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Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[6]
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Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus next to a thermometer.
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Measurement: The sample is heated at a steady rate (e.g., 10-20 °C/min) for a preliminary measurement to find the approximate melting range. A second, fresh sample is then heated slowly (1-2 °C/min) starting from about 20 °C below the approximate melting point.[7]
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Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting point range is reported as T1-T2.
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Caption: Workflow for Melting Point Determination.
Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration.
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Principle: The pKa is determined by titrating a weak acid (2,4,6-trichlorobenzoic acid) with a strong base (e.g., NaOH) and monitoring the pH change. The pKa is equal to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.[8][9]
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Apparatus: pH meter with a combination electrode, burette, beaker, magnetic stirrer and stir bar.
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Reagents: Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), 2,4,6-trichlorobenzoic acid, deionized water, and a suitable organic solvent if the acid is not sufficiently water-soluble (e.g., ethanol/water mixture).
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Procedure:
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Solution Preparation: A known mass of 2,4,6-trichlorobenzoic acid is dissolved in a known volume of deionized water (or a co-solvent system) in a beaker.
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Titration Setup: The beaker is placed on a magnetic stirrer, and the calibrated pH electrode is immersed in the solution. The burette is filled with the standardized NaOH solution.
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Titration: The NaOH solution is added in small, precise increments. After each addition, the solution is stirred, and the pH is recorded once the reading stabilizes.[10]
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Data Analysis: A titration curve is generated by plotting the pH (y-axis) versus the volume of NaOH added (x-axis).
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pKa Determination: The equivalence point is identified from the steepest part of the curve (the inflection point). The volume of NaOH at the half-equivalence point is calculated, and the pH at this volume is read from the graph. This pH value corresponds to the pKa of the acid.[9]
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Caption: Workflow for pKa Determination via Titration.
Determination of Solubility
This protocol describes the equilibrium shake-flask method for determining solubility.
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Principle: An excess amount of the solute is agitated in a solvent for a prolonged period to ensure equilibrium is reached, creating a saturated solution. The concentration of the solute in the saturated solution is then measured to determine its solubility.
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Apparatus: Vials with screw caps, constant temperature shaker, centrifuge, filtration device (e.g., syringe with a 0.45 µm filter), analytical instrument for quantification (e.g., HPLC-UV).
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Procedure:
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Preparation: An excess amount of solid 2,4,6-trichlorobenzoic acid is added to a known volume of the chosen solvent (e.g., water, methanol) in a sealed vial.[11]
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Equilibration: The vials are placed in a constant temperature shaker and agitated for a period sufficient to reach equilibrium (typically 24-72 hours).[11]
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Phase Separation: After equilibration, the samples are allowed to stand for the undissolved solid to settle. Centrifugation may be used to facilitate this separation.[11]
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Sampling: A clear aliquot of the supernatant is carefully removed using a syringe and filtered to remove any remaining solid particles.[11]
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Quantification: The concentration of 2,4,6-trichlorobenzoic acid in the filtered, saturated solution is determined using a validated analytical method, such as HPLC-UV.[11]
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Calculation: The solubility is expressed as the measured concentration (e.g., in mg/mL or mol/L).
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Biological Interactions and Environmental Fate
Herbicide Mode of Action
2,3,6-Trichlorobenzoic acid, a related isomer, is known to act as a synthetic auxin herbicide.[12] Benzoic acid herbicides, in general, mimic the action of the natural plant hormone auxin (indole-3-acetic acid), but in a disruptive way.
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Mechanism: These synthetic auxins cause an uncontrolled and disorganized growth response in susceptible plants (typically broadleaf weeds). They are thought to acidify the cell wall, leading to cell elongation, and affect nucleic acid metabolism, which results in abnormal cell division and, ultimately, plant death.[13]
Caption: General Mode of Action for Synthetic Auxin Herbicides.
Environmental Fate: PCB Degradation
2,4,6-Trichlorobenzoic acid has been identified as a possible intermediate in the microbial degradation of Polychlorinated Biphenyls (PCBs) found in contaminated soil.[2] The degradation of PCBs is a critical bioremediation process.
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Pathway: Both anaerobic and aerobic bacteria can break down PCBs. The process often involves an initial aerobic degradation of the biphenyl structure to form chlorinated benzoic acids. These chlorobenzoates can then be further metabolized.[14] Highly chlorinated PCBs may first undergo anaerobic dechlorination to less chlorinated forms, which are then more susceptible to aerobic breakdown.[15]
Caption: Simplified Microbial Degradation Pathway of PCBs.
References
- 1. 2,4,6-Trichlorobenzoic acid price,buy 2,4,6-Trichlorobenzoic acid - chemicalbook [chemicalbook.com]
- 2. 2,4,6-Trichlorobenzoic acid CAS#: 50-43-1 [m.chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chemeo.com [chemeo.com]
- 5. davjalandhar.com [davjalandhar.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. benchchem.com [benchchem.com]
- 12. 2,3,6-Trichlorobenzoic acid | C7H3Cl3O2 | CID 5759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. wssa.net [wssa.net]
- 14. PlumX [plu.mx]
- 15. Recent advances in the biodegradation of polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
